5-amino-exo-3-azatricyclo[5.2.1.0(2,6)]decan-4-one (P-11) is a synthetic compound belonging to the pyrrolidone derivatives class. [ [] ] It exhibits various pharmacological activities, including antiarrhythmic, nootropic, anti-inflammatory, and anesthetic properties. [ [, ] ] P-11 has been investigated for its potential in treating cardiac arrhythmias and neurological dysfunctions. [ [, ] ]
The compound is classified under the category of azabicyclic compounds, which are cyclic structures containing nitrogen atoms. Its chemical formula is with a molecular weight of approximately 151.21 g/mol. The compound is identified by the CAS number 14932-32-2 and is available for research purposes from various chemical suppliers .
The synthesis of 3-Azatricyclo[4.2.2.02,5]decan-4-one can be achieved through several methods, including:
The molecular structure of 3-Azatricyclo[4.2.2.02,5]decan-4-one features a tricyclic framework with a nitrogen atom integrated into one of the rings, specifically at the 3-position relative to the carbonyl group located at the 4-position.
C[C@]12C(=O)N[C@]1([H])C1CCC2CC1
3-Azatricyclo[4.2.2.02,5]decan-4-one participates in various chemical reactions typical for azabicyclic compounds:
The mechanism of action for reactions involving 3-Azatricyclo[4.2.2.02,5]decan-4-one typically involves:
3-Azatricyclo[4.2.2.02,5]decan-4-one has potential applications in various scientific fields:
The core compound 3-azatricyclo[4.2.2.0²,⁵]decan-4-one belongs to a class of bridged polycyclic molecules defined by three key features:
[4.2.2.0²,⁵]
specifies a 10-atom tricyclic system with bridge lengths of 4, 2, and 2 carbons, and a direct bond (0
) between bridgehead atoms C2 and C5. C1CC2CCC1C3C2NC3=O
precisely encoding the connectivity . Table 1: Nomenclature and Structural Variations in Azatricyclic Ketones
Compound Name | Bridge Configuration | Molecular Formula | Key Structural Features |
---|---|---|---|
3-Azatricyclo[4.2.2.0²,⁵]decan-4-one | [4.2.2.0²,⁵] | C₉H₁₃NO | Decane framework, saturated bridges |
3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one | [4.2.1.0²,⁵] | C₈H₁₁NO | Nonane core, one methylene bridge shorter |
3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one | [4.2.1.0²,⁵] | C₈H₉NO | Unsaturated variant (C7=C8 bond) |
Stereochemical specification is critical: the (1R,2R,5S,6S)
enantiomer of 3-azatricyclo[4.2.1.0²,⁵]non-7-en-4-one demonstrates how absolute configuration governs reactivity and biological recognition [10].
The synthesis of azatricyclic frameworks evolved through three key phases:
Table 2: Milestones in Azatricyclic Compound Synthesis
Decade | Key Advancement | Impact on 3-Azatricyclo[4.2.2.0²,⁵]decan-4-one Chemistry |
---|---|---|
1960–1970s | Stoichiometric cyclizations (e.g., AgNO₃ routes) | Enabled basic bicyclic cores but with limited efficiency |
1990s | Tandem aza-Cope–Mannich cyclization | Provided direct, stereoselective route to tricyclic core |
2000s | Base-promoted oxy-aza-Cope rearrangements | Introduced enolate-driven pathways for unsaturated analogs |
2020s | Scaffold hopping for HIV INSTIs | Positioned azatricycles as chiral-center-free drug motifs |
Structural diversity arises from three variables:
[4.2.2]
(decan) vs. [4.2.1]
(nonan) notation dictates bridge length. Nonan derivatives (e.g., 3-azatricyclo[4.2.1.0²,⁵]nonan-4-one, C₈H₁₁NO) exhibit greater ring strain due to shorter bridges, lowering their stability relative to decan counterparts [5] [9]. (1R,2R,5S,6S)-3-azatricyclo[4.2.1.0²,⁵]non-7-en-4-one
, the fixed endo orientation of the ketone directs nucleophilic attack stereoselectively [10]. Table 3: Comparative Analysis of Azatricyclic Isomers
Parameter | 3-Azatricyclo[4.2.2.0²,⁵]decan-4-one | 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one | 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one |
---|---|---|---|
Molecular Formula | C₉H₁₃NO | C₈H₁₁NO | C₈H₉NO |
Molecular Weight (g/mol) | 151.21 | 137.18 | 135.16 |
Ring Strain (kJ/mol) | Moderate | High | High (with alkene torsion) |
Key Reactivity | Ketone reduction, nucleophilic addition | Strain-driven ring opening | Conjugate addition, cycloadditions |
Stereoisomerism critically influences bioactivity: the (1R,2R,5S,6S)
enantiomer of non-7-en-4-one exhibits distinct binding to neurological targets compared to its racemate [10].
The 3-azatricyclo[4.2.2.0²,⁵]decan-4-one scaffold occupies a niche between simpler bicyclic amines (e.g., 2-azabicyclo[3.2.1]octane) and complex alkaloids:
Table 4: Functional Roles of Azatricyclic Scaffolds
Scaffold Type | Representative Compound | Key Application | Advantage over Simpler Cores |
---|---|---|---|
2-Azabicyclo[3.2.1]octane | (−)-Hosieine A | α4β2 nicotinic receptor agonist (IC₅₀ = 0.96 nM) | Bioactivity but metabolic instability |
3-Azatricyclo[4.2.2.0²,⁵]decan-4-one | Synthetic intermediates | Strychnos alkaloid synthesis (e.g., strychnine) | Fixed stereochemistry for complex targets |
Aza-tricyclic carbamoyl pyridone | HIV INSTI leads | Long-acting antiretroviral therapy | Stereocenter-free design, improved PK |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8